3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O3/c1-19-17-24(33)25(27(34)32(19)18-20-7-6-16-35-20)26(22-9-4-5-11-29-22)31-14-12-30(13-15-31)23-10-3-2-8-21(23)28/h2-11,16-17,26,33H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKNPXYWSASGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=N3)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
- Neuropharmacology : The compound exhibits significant activity as a neuropeptide Y Y(2) receptor antagonist, which is crucial for studying neuropsychiatric disorders. Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent in conditions like anxiety and depression .
- Antitumor Activity : Research indicates that derivatives of piperazine-based compounds, including this one, may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapies .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Preliminary studies on related compounds have demonstrated efficacy against various bacterial strains, indicating a promising avenue for developing new antibiotics .
Case Study 1: Neuropharmacological Effects
A study published in Psychopharmacology characterized a related compound as a selective antagonist of the neuropeptide Y Y(2) receptor. The findings suggested that such antagonists could provide insights into the treatment of anxiety-related disorders through modulation of neuropeptide signaling pathways .
Case Study 2: Antitumor Activity
In an investigation focusing on piperazine derivatives, compounds similar to 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one were evaluated for their ability to inhibit cancer cell lines. Results indicated a significant reduction in cell viability, supporting further exploration into their use as anticancer agents .
Case Study 3: Antimicrobial Research
Research on related piperazine compounds revealed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine-containing compounds are widely explored for their CNS activity. Key structural analogues include:
Key Comparisons :
- Arylpiperazine Substituents: The target compound’s 2-fluorophenyl group differs from the 3-fluoro-4-methylphenyl (Patent ) and phenoxyphenyl (Synthesis ) groups.
- Heterocyclic Variations : The furan-2-ylmethyl group in the target compound contrasts with thiophene (MK45 ) or oxazole (Synthesis ). Furan’s lower lipophilicity (logP ~1.3) compared to thiophene (logP ~2.1) may enhance aqueous solubility but reduce membrane permeability.
Functional Comparisons
- Antimicrobial/Anti-inflammatory Activity: While the compound in (pyridazinone derivative) shows anti-inflammatory activity (IC50 = 11.6 μM), the target compound’s hydroxyl and arylpiperazine groups suggest possible dual anti-inflammatory and neuroactive effects, though direct data are lacking .
- Metabolic Stability : The trifluoromethyl group in MK45 enhances metabolic stability compared to the target compound’s hydroxyl group, which may increase susceptibility to glucuronidation.
Physicochemical Properties (Predicted)
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Step 1 : Coupling of the piperazine and fluorophenyl moieties under reflux with a polar aprotic solvent (e.g., DMF) to ensure regioselectivity .
- Step 2 : Introduction of the pyridin-2-ylmethyl group via nucleophilic substitution, requiring strict temperature control (60–80°C) to avoid side reactions .
- Step 3 : Final functionalization with the furan-2-ylmethyl group, optimized using catalytic bases (e.g., KCO) in THF .
Yield and purity (>90%) are maximized via iterative HPLC purification and spectroscopic validation (NMR, LC-MS) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : H and C NMR identify stereochemistry and confirm substitution patterns (e.g., distinguishing piperazine N-alkylation vs. O-alkylation) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor binding (e.g., fluorophenyl spatial orientation) .
- Mass Spectrometry : Validates molecular weight (expected ~450–460 g/mol) and detects impurities (e.g., dehalogenation byproducts) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinities (e.g., serotonin vs. dopamine receptors) be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand binding assays (for receptor specificity ) with functional assays (e.g., cAMP modulation ) to validate target engagement.
- Statistical Analysis : Use ANOVA or Bayesian modeling to reconcile variability in IC values across studies .
Q. What computational strategies predict the compound’s pharmacokinetic (ADME) properties?
- Methodological Answer :
- In Silico Tools : SwissADME or pkCSM predicts logP (~2.8), suggesting moderate blood-brain barrier penetration .
- Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation rates .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
- Methodological Answer :
- Key Modifications :
| Substituent | Effect on Activity | Evidence |
|---|---|---|
| 2-Fluorophenyl | ↑ Dopamine D2 affinity | |
| Furan-2-ylmethyl | ↓ Metabolic stability | |
| Pyridin-2-yl | ↑ Solubility |
- Synthetic Focus : Replace furan with bioisosteres (e.g., thiophene) to improve stability .
Q. What analytical methods validate batch-to-batch consistency in synthesized compounds?
- Methodological Answer :
- HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
- DSC/TGA : Assess thermal stability (decomposition >200°C) for storage guidelines .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity (e.g., neuroprotective vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Test across concentrations (nM–µM) to differentiate therapeutic vs. toxic thresholds .
- Cell Line Validation : Compare primary neurons vs. immortalized lines (e.g., SH-SY5Y) to isolate tissue-specific effects .
Q. What experimental designs resolve conflicting data on enantiomer-specific activity?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using amylose-based columns .
- In Vivo Testing : Administer individual enantiomers in rodent models to correlate stereochemistry with efficacy/toxicity .
In Vivo and Translational Research
Q. What preclinical models are suitable for evaluating this compound’s in vivo efficacy?
- Methodological Answer :
- Neurological Disorders : Use Morris water maze (rodents) to assess cognitive enhancement in Alzheimer’s models .
- Cancer : Xenograft models (e.g., HT-29 colon cancer) test antitumor activity via tumor volume regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
